

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays with SR3335

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Compound of Interest

Compound Name: SR3335

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Introduction

SR3335 is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (ROR α), a nuclear receptor that plays a crucial role in regulating gene transcription.^{[1][2][3][4][5]} ROR α is implicated in various physiological processes, including metabolism, inflammation, and circadian rhythm. As an inverse agonist, **SR3335** binds to ROR α and represses its transcriptional activity, leading to the downregulation of its target genes.^{[1][2][4][5]} This application note provides detailed protocols for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the molecular mechanism of **SR3335**, specifically its ability to modulate the binding of ROR α to the promoter regions of its target genes.

Mechanism of Action of SR3335

SR3335 exerts its effects by directly binding to the ligand-binding domain of ROR α , which induces a conformational change in the receptor. This change promotes the recruitment of corepressors and the dismissal of coactivators from the ROR α transcriptional complex. Consequently, the transcription of ROR α target genes is suppressed. Key target genes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), have been shown to be downregulated by **SR3335** treatment.^{[1][2][3][4][5]}

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from a ChIP-qPCR experiment designed to assess the effect of **SR3335** on ROR α binding to the promoter of a target gene, G6Pase, in HepG2 cells.

Table 1: Quantitative ChIP-qPCR Analysis of ROR α Occupancy at the G6Pase Promoter

Treatment	Target Promoter	Antibody	% Input (Mean \pm SD)	Fold Enrichment vs. IgG (Mean \pm SD)
Vehicle (DMSO)	G6Pase	Anti-ROR α	1.5 \pm 0.2	15.0 \pm 2.0
Vehicle (DMSO)	G6Pase	Normal Rabbit IgG	0.1 \pm 0.05	1.0 (Reference)
SR3335 (10 μ M)	G6Pase	Anti-ROR α	0.5 \pm 0.1	5.0 \pm 1.0
SR3335 (10 μ M)	G6Pase	Normal Rabbit IgG	0.1 \pm 0.04	1.0 (Reference)
Vehicle (DMSO)	Negative Control Region	Anti-ROR α	0.15 \pm 0.06	1.5 \pm 0.6
SR3335 (10 μ M)	Negative Control Region	Anti-ROR α	0.14 \pm 0.05	1.4 \pm 0.5

Data are presented as the mean of three independent experiments \pm standard deviation. Fold enrichment is calculated relative to the IgG control.

Experimental Protocols

This section provides a detailed protocol for performing a ChIP assay to investigate the effect of **SR3335** on ROR α -DNA binding. This protocol is adapted from standard procedures for nuclear receptor ChIP.

Protocol: Chromatin Immunoprecipitation (ChIP) Assay for ROR α with SR3335 Treatment

1. Cell Culture and Treatment:

- Culture HepG2 cells (or other relevant cell line) in appropriate media and conditions until they reach 80-90% confluency.
- Treat the cells with either **SR3335** (e.g., 10 μ M final concentration) or vehicle (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).

2. Cross-linking:

- Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
- Incubate for 10 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Incubate for 5 minutes at room temperature with gentle shaking.
- Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing:

- Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
- Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, KCl, IGEPAL CA-630, and protease inhibitors) and incubate on ice.
- Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
- Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument.
- Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation:

- Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation.
- Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
- Set aside a small aliquot of the pre-cleared chromatin as "input" control.
- Add a specific antibody against ROR α or a negative control (Normal Rabbit IgG) to the remaining chromatin and incubate overnight at 4°C with rotation.
- Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

5. Washing:

- Pellet the beads on a magnetic stand and discard the supernatant.
- Perform a series of washes to remove non-specifically bound chromatin. This typically includes sequential washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.

6. Elution and Reverse Cross-linking:

- Elute the chromatin from the beads by adding elution buffer (e.g., containing NaHCO₃ and SDS) and incubating at 65°C.
- Pellet the beads and transfer the supernatant to a new tube.
- Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours (or overnight).
- Treat the samples (including the input) with RNase A and Proteinase K to remove RNA and protein.

7. DNA Purification:

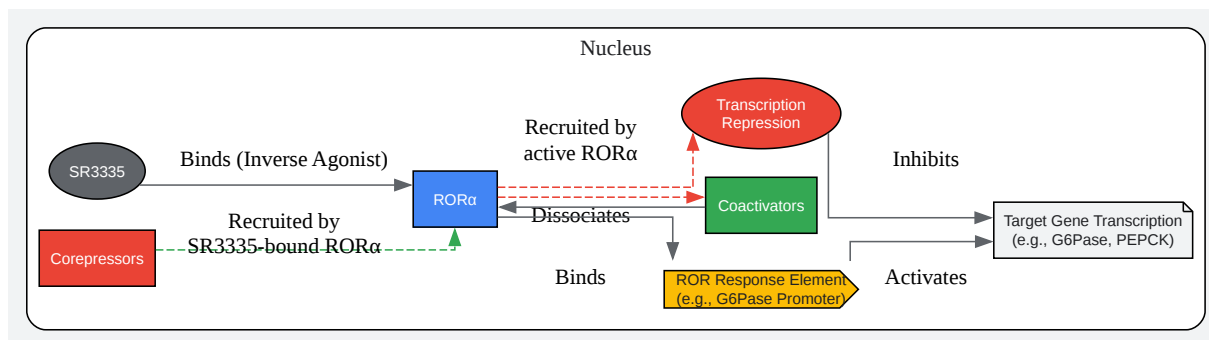
- Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
- Elute the purified DNA in a small volume of nuclease-free water or TE buffer.

8. Quantitative PCR (qPCR) Analysis:

- Perform qPCR using primers specific for the promoter region of the target gene (G6Pase) and a negative control region (a gene desert or a gene not regulated by ROR α).
- Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% input) and/or as fold enrichment over the IgG control.

Mandatory Visualization

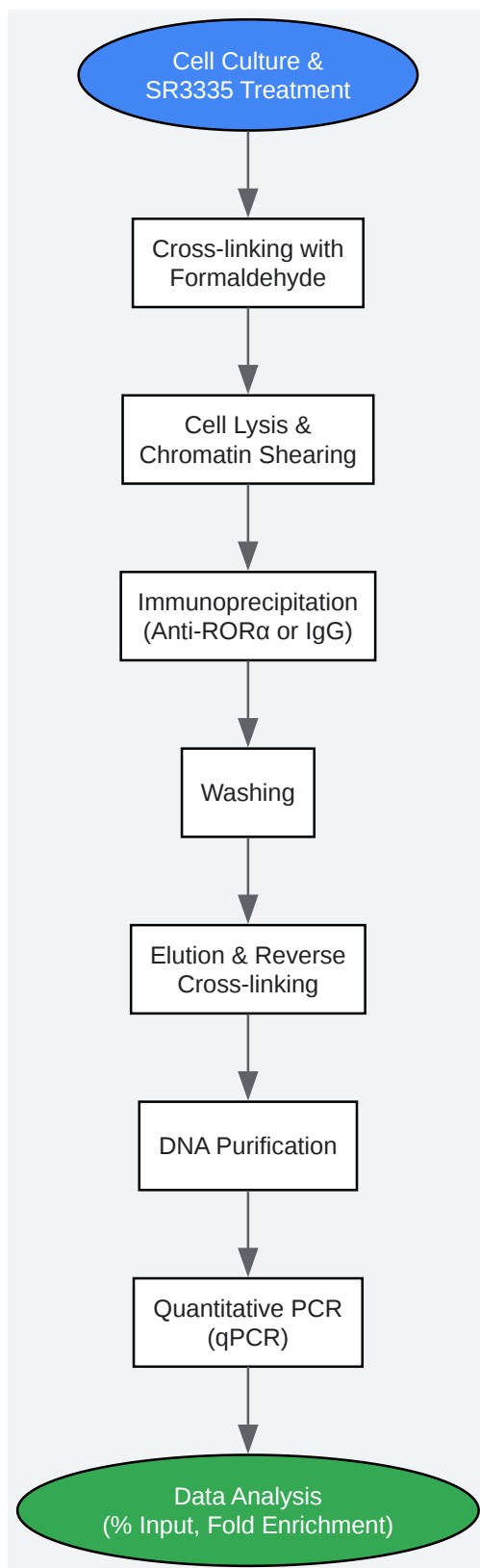
Signaling Pathway of SR3335 Action



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Caption: **SR3335** acts as an inverse agonist of ROR α , leading to transcriptional repression.

Experimental Workflow for ChIP Assay



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Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation (ChIP) assay.

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